
1,4,8,11-Tetraazacyclotetradecane, 1-(2-pyridinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,8,11-Tetraazacyclotetradecane, 1-(2-pyridinylmethyl)- is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is a derivative of 1,4,8,11-tetraazacyclotetradecane, commonly referred to as cyclam. The addition of the pyridinylmethyl group enhances its coordination properties, making it a valuable ligand in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8,11-tetraazacyclotetradecane, 1-(2-pyridinylmethyl)- typically involves the functionalization of cyclam with pyridinylmethyl groups. One common method includes the reaction of cyclam with 2-pyridinecarboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,4,8,11-Tetraazacyclotetradecane, 1-(2-pyridinylmethyl)- undergoes various types of chemical reactions, including:
Complexation Reactions: Forms stable complexes with transition metal ions such as copper, zinc, and iron.
Substitution Reactions: The nitrogen atoms in the macrocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, sodium cyanoborohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Transition metal salts (e.g., copper(II) sulfate).
Major Products
Metal Complexes: Complexes with metals such as Cu(II), Zn(II), and Fe(III).
Substituted Derivatives: Various substituted derivatives depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4,8,11-Tetraazacyclotetradecane, 1-(2-pyridinylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the synthesis of electroactive materials and as an antioxidant in rubber.
Mecanismo De Acción
The mechanism of action of 1,4,8,11-tetraazacyclotetradecane, 1-(2-pyridinylmethyl)- primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring and the pyridinylmethyl group coordinate with metal ions, forming stable chelates. These complexes can interact with various molecular targets and pathways, depending on the metal ion involved .
Comparación Con Compuestos Similares
1,4,8,11-Tetraazacyclotetradecane, 1-(2-pyridinylmethyl)- can be compared with other similar macrocyclic compounds:
Propiedades
Número CAS |
135439-75-7 |
|---|---|
Fórmula molecular |
C16H29N5 |
Peso molecular |
291.44 g/mol |
Nombre IUPAC |
1-(pyridin-2-ylmethyl)-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C16H29N5/c1-2-9-20-16(5-1)15-21-13-4-8-18-11-10-17-6-3-7-19-12-14-21/h1-2,5,9,17-19H,3-4,6-8,10-15H2 |
Clave InChI |
ZMOJWEUSGOWQBM-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCNCCCN(CCNC1)CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


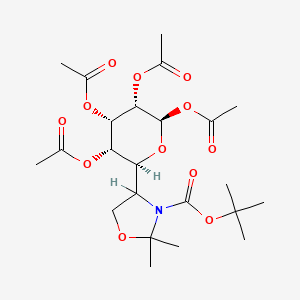
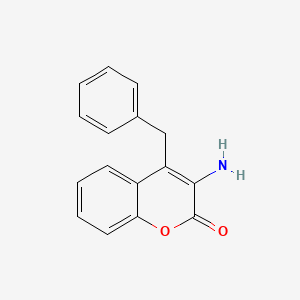

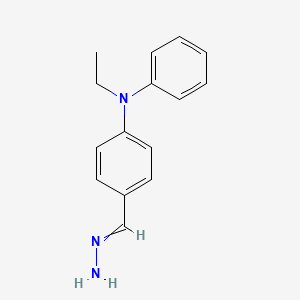
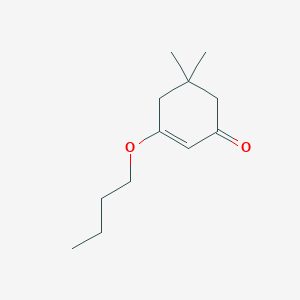

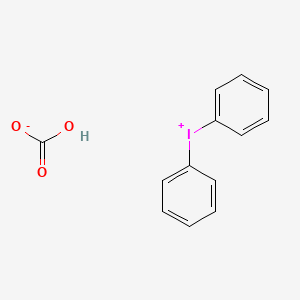

![10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B14279508.png)

![N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine](/img/structure/B14279523.png)
![Carbamic acid, [(1R)-1-phenyl-2-propenyl]-, 1,1-dimethylethyl ester](/img/structure/B14279530.png)

![4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B14279537.png)
